4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H3ClF3NO2S and a molecular weight of 269.63 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a solid at room temperature and is used primarily for research purposes .
Preparation Methods
The synthesis of 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 4-cyano-2-(trifluoromethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Cyano-2-(trifluoromethyl)benzenesulfonic acid+Thionyl chloride→4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reagents like potassium fluoride.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.
Common reagents used in these reactions include thionyl chloride, potassium fluoride, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: It is used as a reagent for the modification of proteins, aiding in the study of protein structure and function.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and interactions.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity is utilized in the development of inhibitors or probes that can selectively target specific molecular pathways .
Comparison with Similar Compounds
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the cyano group, making it less versatile in certain applications.
2-(Trifluoromethyl)benzenesulfonyl chloride: The position of the trifluoromethyl group affects its reactivity and applications.
4-Cyano-2-(trifluoromethyl)benzenesulfonic acid: The acid form is less reactive towards nucleophiles compared to the sulfonyl chloride.
The presence of both the cyano and trifluoromethyl groups in this compound imparts unique chemical properties, making it particularly useful in specialized research applications .
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMWUNIFCEILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016701-95-3 |
Source
|
Record name | 4-cyano-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.